5-Methylfurfural

Catalog No.
S591198
CAS No.
620-02-0
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylfurfural

CAS Number

620-02-0

Product Name

5-Methylfurfural

IUPAC Name

5-methylfuran-2-carbaldehyde

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3

InChI Key

OUDFNZMQXZILJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C=O

Solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

5-Methyl-2-furaldehyde; 2-Formyl-5-methylfuran; 2-Formyl-5-methyltetrahydrofuran; 2-Methyl-5-formylfuran; 2-Methyl-5-furaldehyde; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde; 5-Methyl-2-furfural; 5-Methyl-2-furfuraldehyde; 5-Methyl-2-furfu

Canonical SMILES

CC1=CC=C(O1)C=O

Biofuel Production

5-MF, derived from lignocellulosic biomass, a renewable source, shows promise as a biofuel precursor. Research suggests converting 5-MF into C16 hydrocarbons, key components of biofuels, using specific catalysts []. This approach offers a sustainable alternative to traditional fossil fuels and contributes to environmental sustainability goals.

Wastewater Treatment

Certain methanogenic bacteria, like Methanococcus sp. strain B, can utilize 5-MF and its close relative 2-methylfurfural as growth substrates []. These bacteria convert these compounds into furfural and methane during their metabolic processes. This finding has potential applications in the anaerobic treatment of wastewaters containing 5-MF, such as those generated by the paper and pulp industries or oatmeal processing. By utilizing 5-MF as a carbon source, this process contributes to efficient wastewater treatment and reduces environmental pollution.

5-Methylfurfural is an organic compound with the chemical formula C6_6H6_6O, classified as a furan derivative. It is a colorless to light yellow liquid with a sweet, caramel-like odor and flavor. This compound is primarily recognized for its role as an intermediate in various chemical syntheses and as a product of the Maillard reaction, which occurs during the cooking of foods containing sugars and amino acids . 5-Methylfurfural is soluble in organic solvents and has applications in food flavoring, pharmaceuticals, and as a potential biofuel precursor .

5-Methylfurfural can undergo various chemical transformations, including:

  • Hydrogenation: It can be reduced to 2,5-dimethylfuran through hydrogenation processes, which are of interest for biofuel production .
  • Dehydration: In acidic conditions, it can be dehydrated to form other furan derivatives or further react to yield compounds such as levulinic acid .
  • Oxidation: It can be oxidized to form 5-methylfuroic acid or other derivatives depending on the reaction conditions.

Research indicates that 5-methylfurfural exhibits various biological activities. It has been shown to possess antimicrobial properties and may influence metabolic pathways in humans. Studies suggest that it acts as a human metabolite and may have implications in food safety due to its formation during cooking processes . Additionally, it has been investigated for its potential effects on cellular metabolism.

Several methods exist for synthesizing 5-methylfurfural:

  • Dehydration of Sugars: The classical method involves the acid-catalyzed dehydration of hexoses (like fructose) or pentoses (like xylose). This process typically yields 5-methylfurfural alongside other byproducts .
  • Reduction of 5-Chloromethylfurfural: A more recent method involves the reduction of 5-chloromethylfurfural using hydrogen in the presence of palladium catalysts in organic solvents .
  • Iodide-Mediated Hydrogenolysis: A metal-free approach utilizes hydrochloric acid and sodium iodide in a biphasic solvent system to convert starch directly into 5-methylfurfural, showcasing a sustainable synthesis route .

5-Methylfurfural has diverse applications across several industries:

  • Food Industry: Used as a flavoring agent in products like coffee, chocolate, and baked goods due to its sweet aroma .
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Biofuels: Investigated as a potential precursor for biofuels due to its high energy content compared to traditional bioethanol .
  • Pesticides and Cosmetics: Employed in the formulation of certain pesticides and cosmetic products due to its aromatic properties .

Interaction studies involving 5-methylfurfural primarily focus on its reactivity with other compounds during food processing and storage. Its formation is influenced by factors such as temperature, pH, and the presence of amino acids during cooking processes. Additionally, studies have explored its interactions with various catalysts during hydrogenation reactions to optimize yields for industrial applications .

Several compounds share structural similarities with 5-methylfurfural. Here are some notable ones:

Compound NameStructure TypeUnique Features
HydroxymethylfurfuralFuran derivativePrecursor for 5-methylfurfural; contains hydroxymethyl group .
FurfuralFuran derivativeLacks methyl group; used primarily in industrial applications like solvents and resins .
2,5-DimethylfuranFuran derivativeHydrogenated form of 5-methylfurfural; potential biofuel .
Levulinic AcidOrganic acidDerived from sugars; used in plastics and solvents; formed from dehydration reactions involving sugars .

The uniqueness of 5-methylfurfural lies in its dual role as both an intermediate in chemical synthesis and a product formed through natural processes like cooking. Its sweet flavor profile also distinguishes it from other furan derivatives that may not possess similar sensory characteristics.

Physical Description

Colourless liquid, spicy-sweet, warm and slightly caramellic odour

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

110.036779430 g/mol

Monoisotopic Mass

110.036779430 g/mol

Boiling Point

89.00 to 90.00 °C. @ 26.00 mm Hg

Heavy Atom Count

8

Density

1.098-1.108

LogP

0.67 (LogP)
0.67

UNII

4482BZC72D

GHS Hazard Statements

Aggregated GHS information provided by 373 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 325 of 373 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 373 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

620-02-0

Wikipedia

5-Methylfurfural

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furancarboxaldehyde, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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